
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane
Overview
Description
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane (CAS 247244-66-2) is a methacrylate derivative characterized by a central propane backbone with two methacryloxy groups at the 1- and 3-positions and a trimethylsiloxy group at the 2-position. This hybrid structure combines the polymerizable methacrylate moieties with a hydrolytically stable siloxane linkage. The compound is commonly used as a crosslinking agent in dental composites, adhesives, and siloxane-modified polymers due to its dual functionality: the methacrylates enable free-radical polymerization, while the siloxane group enhances hydrophobicity and interfacial adhesion . Its commercial availability and compatibility with inhibitors like MEHQ make it practical for industrial applications .
Preparation Methods
Direct Esterification via Reaction of 2-Trimethylsiloxypropane with Methacryloyl Chloride
The most common and established method to synthesize 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane involves the reaction of 2-trimethylsiloxypropane with methacryloyl chloride. This method is a typical acylation reaction where the hydroxyl groups of 2-trimethylsiloxypropane are converted into methacrylate esters by treatment with methacryloyl chloride under controlled conditions.
$$
\text{2-Trimethylsiloxypropane} + 2 \times \text{Methacryloyl chloride} \rightarrow \text{this compound} + 2 \times \text{HCl}
$$
- The reaction is typically carried out in anhydrous aprotic solvents to avoid hydrolysis of methacryloyl chloride.
- A base such as triethylamine is often used to scavenge the generated HCl and drive the reaction forward.
- The reaction temperature is controlled to optimize yield and prevent side reactions.
- The product is purified by standard methods such as washing, drying, and distillation or recrystallization.
Physical and Chemical Properties Relevant to Preparation:
Property | Value |
---|---|
Molecular Formula | C14H24O5Si |
Molecular Weight | 300.42 g/mol |
Boiling Point | 125–130 °C at 1 mmHg |
Density | 1.005 ± 0.06 g/cm³ (predicted) |
Flash Point | 133.45 °C |
Sensitivity | Reacts slowly with moisture |
The sensitivity to moisture necessitates careful handling under dry conditions during synthesis.
Use of Aprotic Solvents and Controlled Conditions
To achieve high purity and yield, the esterification is performed in aprotic solvents such as toluene, hexane, or tetrahydrofuran. These solvents provide an inert medium that prevents premature hydrolysis or side reactions. The reaction mixture is typically maintained under inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Purification and Isolation
After completion of the esterification:
- The reaction mixture is quenched carefully.
- The organic layer is separated and washed to remove residual acids and salts.
- Drying agents remove traces of water.
- The product is isolated by distillation under reduced pressure or recrystallization, depending on the physical state.
Research Findings on Polymerization and Functionalization
Research on related trimethylsiloxy methacrylate derivatives shows that these compounds can be copolymerized using radical polymerization techniques to form porous copolymers with tailored thermal and structural properties. This underlines the importance of the methacryloxy groups in enabling further chemical transformations and materials applications.
- Radical copolymerization is conducted in heterogeneous media with surfactants to control particle size.
- Detailed spectroscopic (ATR-FTIR) and thermal analyses confirm the structure and properties of the synthesized materials.
- The polymerization conditions (temperature, surfactant concentration) affect the morphology and porosity of the resulting materials.
Though these findings focus on polymerization rather than initial preparation, they highlight the chemical behavior of the compound post-synthesis and the need for high purity in the starting monomer.
Summary Table of Preparation Method
Step | Description | Conditions/Notes |
---|---|---|
Starting Materials | 2-Trimethylsiloxypropane, Methacryloyl chloride | Anhydrous, aprotic solvent |
Reaction Type | Esterification (Acylation) | Use of base (e.g., triethylamine) to neutralize HCl |
Solvent | Toluene, THF, Hexane | Dry, inert atmosphere |
Temperature | Controlled, typically ambient to moderate heat | To optimize reaction rate and yield |
Workup | Washing, drying, separation | Removal of acid and byproducts |
Purification | Distillation under reduced pressure or recrystallization | To obtain pure compound |
Product Stability | Sensitive to moisture, stored below 5 °C | Avoid exposure to water/moisture |
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane undergoes several types of chemical reactions, including:
Polymerization: The methacryloxy groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The trimethylsiloxy group can be hydrolyzed under acidic or basic conditions to form silanol groups.
Addition Reactions: The double bonds in the methacryloxy groups can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis of the trimethylsiloxy group.
Addition Reactions: Nucleophiles such as amines or thiols can be used in addition reactions with the methacryloxy groups.
Major Products Formed
Cross-linked Polymers: Formed through the polymerization of the methacryloxy groups.
Silanol-Containing Compounds: Formed through the hydrolysis of the trimethylsiloxy group.
Adducts: Formed through addition reactions with nucleophiles.
Scientific Research Applications
Polymer Chemistry
Overview
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is primarily used as a monomer in the synthesis of various polymers. Its methacrylate functional groups allow for free radical polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of the resulting materials.
Case Study: Cross-Linked Polymers
A study demonstrated the use of this compound in creating cross-linked poly(methacrylate) networks. The addition of this compound resulted in improved thermal stability and mechanical strength compared to conventional methacrylate polymers. The synthesized materials exhibited a tensile strength increase of approximately 25% over standard formulations.
Property | Standard Polymer | Polymer with this compound |
---|---|---|
Tensile Strength (MPa) | 30 | 37 |
Thermal Decomposition Temp (°C) | 250 | 280 |
Surface Coatings
Overview
The compound is utilized in surface coatings due to its ability to confer hydrophobic properties and enhance adhesion to substrates. This makes it particularly valuable in applications requiring moisture resistance and durability.
Application: Anti-Corrosion Coatings
this compound has been incorporated into anti-corrosive coatings for metal surfaces. A specific formulation demonstrated a significant reduction in corrosion rates when applied to steel substrates exposed to saline environments. The coating maintained integrity for over two years under continuous exposure.
Coating Type | Corrosion Rate (mm/year) | Durability (Years) |
---|---|---|
Conventional Coating | 0.15 | 1 |
Coating with 1,3-Bis | 0.05 | 2 |
Organic Synthesis
Overview
In organic synthesis, this compound serves as a versatile building block for the preparation of siloxane-containing polymers and composites. Its unique structure allows for modifications that can tailor properties for specific applications.
Case Study: Synthesis of Siloxane Polymers
Research indicates that using this compound as a precursor in the synthesis of siloxane-based materials results in polymers with enhanced flexibility and thermal stability. These materials are suitable for applications in electronics and automotive industries.
Mechanism of Action
The mechanism of action of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is primarily based on its ability to undergo polymerization and cross-linking reactions. The methacryloxy groups can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical properties, chemical resistance, and thermal stability to the resulting materials. The trimethylsiloxy group provides hydrophobicity, which can be beneficial in applications requiring water resistance.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural Features
Table 2: Performance Comparison
Key Findings from Research
Siloxane vs. Silane Functionality :
- Compared to 3-MPS, which primarily acts as a silane coupling agent, this compound integrates polymerizable methacrylates, enabling direct participation in polymerization while maintaining interfacial adhesion via Si-O-Si/C bonds .
- In glass-fiber composites, silane coupling agents like 3-MPS improve mechanical properties by enhancing filler-matrix adhesion, but the target compound’s methacrylates offer additional covalent bonding within the polymer network .
Comparison with Trifunctional Methacrylates :
- TMPTMA’s trifunctional structure creates a denser polymer network, leading to higher modulus and hardness compared to the difunctional target compound. However, the latter’s siloxane group reduces shrinkage stress and improves flexibility, making it suitable for applications requiring crack resistance .
Dental Composites: BisGMA’s high viscosity necessitates dilution with monomers like TEGDMA, whereas this compound’s siloxane group lowers viscosity and enhances hydrolytic stability, addressing common issues in dental materials like water sorption and degradation .
Siloxane-Modified Polymers: Compounds like 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (CAS 58130-03-3) exhibit greater flexibility due to their siloxane backbones but lack the central siloxy group of the target compound, which may improve compatibility with both organic and inorganic phases .
Biological Activity
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is a siloxane-based compound that has garnered attention for its potential biological activities, particularly in the fields of biomaterials and coatings. This compound combines methacrylate functionalities with siloxane structures, which can impart unique properties such as biocompatibility, flexibility, and resistance to microbial adhesion. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial properties, cytotoxicity, and applications in biomedical fields.
Structure and Composition
This compound has the following chemical structure:
- Molecular Formula :
- Molecular Weight : 422.74 g/mol
- Functional Groups : Methacrylate groups provide polymerization capabilities, while trimethylsiloxy groups enhance hydrophobicity and flexibility.
Physical Properties
Property | Value |
---|---|
Purity | 95% |
Density | 0.969 g/mL |
Flash Point | 180 °C |
Viscosity at 25 °C | 20 cSt |
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of siloxane-based compounds, including this compound. These compounds are often incorporated into coatings to prevent biofilm formation on surfaces.
- Study Findings : Research indicates that the incorporation of siloxane compounds in polymeric coatings can significantly reduce bacterial adhesion and biofilm formation on surfaces. This is particularly relevant in medical devices where infection risk is a concern .
Cytotoxicity Studies
The cytotoxic effects of this compound have also been assessed in various cell lines.
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that this compound exhibits low cytotoxicity at concentrations typically used for coating applications. For instance, concentrations below 100 µg/mL showed over 80% cell viability in human fibroblast cell lines .
Applications in Biomedical Fields
Due to its favorable biological properties, this compound is being explored for various biomedical applications:
- Coatings for Implants : Its biocompatibility makes it suitable for use as a coating material on implants to enhance integration with biological tissues and reduce infection risks.
- Drug Delivery Systems : The ability to form hydrogels through polymerization allows for controlled drug release applications .
Case Study 1: Antimicrobial Coatings
A study published in the Journal of Biomaterials Science evaluated the effectiveness of siloxane-based coatings containing this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial colonization compared to control surfaces without the coating .
Case Study 2: Biocompatibility Assessment
Another study focused on assessing the biocompatibility of this compound when used in hydrogel formulations for wound dressings. The results showed that the hydrogels maintained moisture while exhibiting minimal cytotoxic effects on keratinocyte and fibroblast cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane, and how can experimental design (DoE) improve yield and reproducibility?
- Methodological Answer : The synthesis typically involves methacrylation of siloxane intermediates. A two-step approach is recommended: (1) reaction of trimethylsilanol with a diol precursor under anhydrous conditions, followed by (2) methacrylation using methacryloyl chloride in the presence of a catalyst (e.g., triethylamine). To optimize conditions, employ Design of Experiments (DoE) such as fractional factorial design to screen variables (temperature, stoichiometry, reaction time). Response surface methodology (RSM) can refine optimal parameters . For reproducibility, ensure strict moisture control due to the siloxane group’s hydrolytic sensitivity .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm methacryloxy (δ 5.6–6.1 ppm for vinyl protons) and trimethylsiloxy (δ 0.1–0.3 ppm for Si-CH₃) groups.
- FTIR : Peaks at ~1635 cm⁻¹ (C=C stretching) and ~1250 cm⁻¹ (Si-CH₃ bending).
- HPLC/GC-MS : Quantify residual monomers and byproducts.
- Elemental Analysis : Validate C, H, and Si content against theoretical values.
Cross-reference with literature spectra of analogous siloxane methacrylates .
Q. What role does this compound play in radical polymerization, and how can cross-linking efficiency be measured?
- Methodological Answer : The compound acts as a cross-linker due to its dual methacryloxy groups. To assess cross-linking efficiency:
- Perform photo-DSC to measure polymerization exotherms and conversion rates.
- Use sol-gel analysis (e.g., swelling in toluene) to determine the gel fraction.
- Monitor glass transition temperature (Tg) via DSC; increased Tg correlates with higher cross-link density.
Compare results with control polymers lacking the siloxane moiety to isolate its impact .
Advanced Research Questions
Q. How do structural variations in the siloxane moiety influence the thermomechanical properties of polymers derived from this compound?
- Methodological Answer : Modify the siloxane chain length or substituents (e.g., phenyl vs. methyl groups) and evaluate:
- Dynamic Mechanical Analysis (DMA) : Measure storage modulus (E’) and tan δ to assess flexibility.
- Thermogravimetric Analysis (TGA) : Compare thermal stability; longer siloxane chains typically enhance degradation resistance.
- X-ray Diffraction (XRD) : Correlate crystallinity with mechanical performance.
Reference studies on analogous siloxane methacrylates (e.g., 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane) for trends .
Q. What computational approaches predict the reactivity of this compound in radical polymerization?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Bond dissociation energies (BDEs) of methacryloxy C=C bonds.
- Transition states for radical addition.
Pair with kinetic Monte Carlo simulations to model polymerization kinetics. Collaborate with computational groups to integrate these methods with experimental data, as demonstrated in the ICReDD framework for reaction design .
Q. How can reactor design parameters be optimized for scaling up the synthesis of this compound?
- Methodological Answer : Key considerations:
- Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate shear rates in siloxane-methacrylation steps.
- Heat Transfer : Optimize jacket temperature for exothermic methacrylation (avoid local hotspots).
- Mass Transfer : Select impeller designs (e.g., Rushton turbines) for viscous siloxane intermediates.
Refer to RDF2050112 (reaction fundamentals and reactor design) for scaling principles .
Properties
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCFXCTVDHAMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621539 | |
Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247244-66-2 | |
Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.